Valpinax

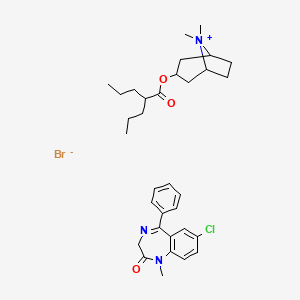

Description

Structure

2D Structure

Properties

CAS No. |

78891-89-1 |

|---|---|

Molecular Formula |

C33H45BrClN3O3 |

Molecular Weight |

647.1 g/mol |

IUPAC Name |

7-chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one;(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-propylpentanoate;bromide |

InChI |

InChI=1S/C17H32NO2.C16H13ClN2O.BrH/c1-5-7-13(8-6-2)17(19)20-16-11-14-9-10-15(12-16)18(14,3)4;1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11;/h13-16H,5-12H2,1-4H3;2-9H,10H2,1H3;1H/q+1;;/p-1 |

InChI Key |

GDBCBWSPLDVSGD-UHFFFAOYSA-M |

SMILES |

CCCC(CCC)C(=O)OC1CC2CCC(C1)[N+]2(C)C.CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3.[Br-] |

Canonical SMILES |

CCCC(CCC)C(=O)OC1CC2CCC(C1)[N+]2(C)C.CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3.[Br-] |

Synonyms |

valpinax |

Origin of Product |

United States |

Pharmacological and Molecular Research on Valpinax Components

Octatropine Methyl Bromide: Antimuscarinic Research

Octatropine methyl bromide, also known as anisotropine methylbromide, is a synthetically derived antimuscarinic agent. wikipedia.orgwikiwand.com It belongs to the class of quaternary ammonium (B1175870) compounds, which are structurally characterized by a positively charged nitrogen atom. drugbank.comnih.gov This chemical feature is pivotal to its pharmacological profile, particularly its activity within the peripheral nervous system.

Molecular Mechanism of Muscarinic Acetylcholine (B1216132) Receptor Antagonism

The primary molecular mechanism of octatropine methyl bromide is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs). drugbank.commedchemexpress.com It functions by inhibiting the muscarinic actions of the neurotransmitter acetylcholine (ACh) at sites innervated by postganglionic cholinergic nerves. drugbank.comdrugbank.com By competitively binding to these receptors, it prevents ACh from binding and initiating its signal transduction cascade. This blockade occurs on autonomic effector cells in smooth muscle, cardiac muscle, and exocrine glands. drugbank.comdrugbank.com As a quaternary ammonium compound, its permanent positive charge limits its ability to cross lipid membranes, such as the blood-brain barrier, largely confining its actions to the periphery. drugbank.com

Receptor Subtype Selectivity and Functional Implications in Preclinical Models

While specific subtype selectivity data for octatropine methyl bromide is not extensively detailed in the literature, many tropane (B1204802) derivatives and muscarinic antagonists exhibit a degree of non-selectivity across the five muscarinic receptor subtypes (M1-M5). drugbank.com The functional consequence of this antagonism is a reduction in parasympathetic nervous system activity. In preclinical models, this manifests as an antispasmodic effect. wikipedia.orgmidas-pharma.com For instance, in anesthetized dogs, anisotropine bromide has been shown to block acetylcholine-induced intestinal spasms and contractions. medchemexpress.com This aligns with its observed clinical utility in disorders related to gastrointestinal motility, where it produces visceral smooth muscle relaxation. nih.gov Its effects are targeted towards reducing the motility and secretory activity of the gastrointestinal system. drugbank.com

Impact on Peripheral Cholinergic Neurotransmission in Research Systems

The impact of octatropine methyl bromide on peripheral cholinergic neurotransmission is a direct result of its mAChR blockade. By preventing ACh from activating receptors on effector organs, it effectively dampens the "rest-and-digest" functions of the parasympathetic nervous system. In research settings, this leads to observable physiological changes, including the inhibition of salivary and bronchial secretions and a reduction in the tone and motility of the gastrointestinal and urinary tracts. drugbank.com This peripheral restriction is a key feature of quaternary ammonium antimuscarinics, allowing for targeted effects on peripheral organs without the central nervous system effects associated with tertiary amine antagonists that can cross the blood-brain barrier.

Diazepam: Benzodiazepine (B76468) Research

Diazepam is a prototypical long-acting benzodiazepine, a class of psychoactive drugs recognized for their effects on the central nervous system (CNS). nih.govnih.gov Its discovery and clinical application were pivotal in the field of psychopharmacology.

Molecular Mechanism of GABAA Receptor Agonism

Diazepam's mechanism of action is not as a direct agonist but as a positive allosteric modulator (PAM) of the gamma-aminobutyric acid type A (GABAA) receptor. nih.govlibretexts.orgnih.gov The GABAA receptor is a pentameric ligand-gated ion channel that, upon binding the inhibitory neurotransmitter GABA, opens to allow chloride ions to flow into the neuron. youtube.com This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential and thus inhibiting neurotransmission.

Diazepam binds to a specific benzodiazepine binding site on the GABAA receptor, which is located at the interface between the α and γ subunits. nih.govacs.org This binding event does not open the chloride channel directly. Instead, it enhances the effect of GABA by increasing the frequency of channel opening when GABA is also bound. libretexts.org This allosteric modulation potentiates the inhibitory effect of GABA, leading to a greater hyperpolarization of the postsynaptic membrane and an enhanced CNS depressive response. nih.govnih.gov

| Aspect of Mechanism | Research Finding | Citation |

|---|---|---|

| Binding Site | Binds to a distinct benzodiazepine site at the extracellular α/γ subunit interface of the GABAA receptor. | nih.govacs.org |

| Modulation Type | Acts as a Positive Allosteric Modulator (PAM), enhancing the function of the endogenous ligand (GABA). | nih.govlibretexts.org |

| Effect on GABA | Increases the affinity of the GABAA receptor for GABA, shifting the equilibrium towards the open state. | nih.gov |

| Ion Channel Effect | Increases the frequency of chloride (Cl-) channel opening in the presence of GABA. | libretexts.org |

| Resulting Neuronal Effect | Potentiates GABA-mediated neuronal inhibition through hyperpolarization of the postsynaptic membrane. | nih.gov |

Investigations into Central Nervous System Modulation

The diverse effects of diazepam on the CNS are mediated by its interaction with different subtypes of GABAA receptors, which are distinguished by their α subunit composition. plos.org Research using genetically modified animal models has helped to elucidate the specific functions associated with these subunits. GABAA receptors containing the α1 subunit are highly concentrated in the cortex and cerebellum and are primarily responsible for the sedative effects of diazepam. nih.gov In contrast, the anxiolytic effects are largely mediated by diazepam's interaction with α2-containing receptors in limbic system structures like the amygdala and hippocampus. nih.govplos.org The muscle relaxant properties involve α2 and α3 subunits. plos.org

Further research indicates that diazepam's influence extends to modulating broader neural circuits. For example, studies have shown that diazepam can affect the brain's reward-inducing dopamine (B1211576) cells, suggesting a mechanism that may contribute to its reinforcing properties. sciencedaily.com Its GABA-potentiating actions are observed throughout the limbic system, thalamus, hypothalamus, and cerebral cortex, producing calming effects on neuronal processes in these key areas. nih.gov

| GABAA Receptor α-Subunit | Associated CNS Effect | Primary Brain Regions | Citation |

|---|---|---|---|

| α1 | Sedation, Anterograde Amnesia, Anticonvulsant (partial) | Cortex, Cerebellum, Thalamus | nih.govplos.org |

| α2 | Anxiolysis, Myorelaxation | Limbic System (Amygdala, Hippocampus) | nih.govplos.org |

| α3 | Myorelaxation | Brainstem, Reticular Formation | plos.org |

| α5 | Myorelaxation (contribution) | Hippocampus | plos.org |

Research on Autonomic Nervous System Pathway Influence

The autonomic nervous system (ANS) is a critical regulator of involuntary bodily functions and is divided into the sympathetic and parasympathetic branches. The components of Valpinax, octatropine methylbromide and diazepam, exert their effects by modulating these pathways, albeit through different mechanisms.

Diazepam: Diazepam's influence on the autonomic nervous system is mediated through its action on the central nervous system (CNS). By enhancing the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors, diazepam can modulate autonomic outflow from the brain. thebiogrid.org Research has demonstrated that benzodiazepines can influence neurocardiac regulation. Studies on diazepam have shown a reduction in central vagal tone and an influence on the cardiac autonomic balance.

A study on the effects of intravenous benzodiazepines on autonomic neurocardiac regulation in humans revealed that diazepam could significantly reduce the absolute high-frequency power of heart rate variability, indicating a decrease in vagal tone. This suggests a central dampening of parasympathetic outflow to the heart.

Further research into the central mechanisms of diazepam has shown that it can suppress the firing of presympathetic neurons in the paraventricular nucleus (PVN) of the hypothalamus. These neurons are involved in regulating sympathetic outflow and cardiovascular function. By potentiating GABAergic inputs to these neurons, diazepam can decrease sympathetic nerve activity.

| Component | Primary Target | Mechanism of Action | Observed Autonomic Effects |

|---|---|---|---|

| Octatropine Methylbromide | Muscarinic acetylcholine receptors (Parasympathetic Nervous System) | Competitive antagonist of acetylcholine | Reduced gastrointestinal motility and secretion nih.gov |

| Diazepam | GABA-A receptors (Central Nervous System) | Positive allosteric modulator, enhancing GABAergic inhibition | Reduced central vagal tone, suppression of presympathetic neuron firing |

Interplay of Pharmacological Actions within the this compound Formulation

The combination of an anticholinergic and an anxiolytic agent in this compound raises the possibility of synergistic or additive effects that may enhance its therapeutic efficacy, particularly in disorders with both physiological and psychological components.

The primary hypothesis for the synergistic action of the components of this compound is the dual impact on both central and peripheral pathways that regulate gastrointestinal function and anxiety. The peripheral anticholinergic action of octatropine methylbromide directly addresses the local symptoms of smooth muscle spasm, while the central anxiolytic and sedative effects of diazepam can mitigate the influence of stress and anxiety on the autonomic nervous system, which is known to exacerbate gastrointestinal symptoms.

A study on a similar combination of a benzodiazepine (chlordiazepoxide) and an anticholinergic (clidinium bromide) in preventing stress-induced gastric mucosal erosion in mice provided evidence for a synergistic interaction. The study found that the combination was significantly more potent than what would be predicted from the simple addition of the individual drug effects. The researchers hypothesized that this potentiation is due to the peripheral cholinergic blockade by the anticholinergic agent being enhanced by a central suppression of both sympathetic and parasympathetic activities by the benzodiazepine. This dual-level blockade of autonomic input to the gastric mucosa provides a rational pharmacological basis for the combined use of these drug classes.

The pharmacodynamic interactions between anticholinergic and anxiolytic agents can be understood by examining their effects on neurotransmitter systems. The cholinergic and GABAergic systems are two of the most important neurotransmitter systems in the brain and are known to interact.

Research has shown that muscarinic and nicotinic cholinergic receptors coexist on GABAergic nerve endings in the striatum and can modulate GABA release. Specifically, M4 subtype muscarinic receptors have been found to negatively modulate the release of GABA. This suggests that an anticholinergic agent, by blocking these muscarinic receptors, could potentially disinhibit GABA release, although the net effect in a complex system is likely to be multifaceted.

Conversely, GABAergic neurons are known to innervate and inhibit cholinergic neurons in various brain regions. Therefore, by enhancing GABAergic transmission, diazepam could indirectly modulate cholinergic activity. These intricate interactions at the neuronal level provide a basis for the observed clinical effects of combining these two classes of drugs. The anxiolytic effect of diazepam can reduce the central drive that contributes to parasympathetic overactivity in certain conditions, while the anticholinergic action of octatropine methylbromide directly blocks the peripheral manifestation of this overactivity.

| Compound Name |

|---|

| This compound |

| Octatropine methylbromide |

| Diazepam |

| Acetylcholine |

| Gamma-aminobutyric acid (GABA) |

| Chlordiazepoxide |

| Clidinium bromide |

Neuro Gastrointestinal Axis Modulation Research Associated with Valpinax Components

Investigation of Brain-Gut Axis Communication Pathways

The brain-gut axis is a bidirectional communication network that links the central and enteric nervous systems, playing a crucial role in regulating gastrointestinal function and linking emotional and cognitive centers of the brain with peripheral intestinal functions. nih.govpsychologytoday.com The components of Valpinax modulate this axis at both central and peripheral levels.

Diazepam , as a benzodiazepine (B76468), enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors in the CNS. drugbank.comgoodrx.com This action potentiates the inhibitory effects of GABA, leading to anxiolytic, sedative, and muscle-relaxant properties. wikipedia.orgpatsnap.com By acting on brain regions such as the limbic system, thalamus, and hypothalamus, diazepam can reduce anxiety and the central perception of stress, which are known to exacerbate symptoms in functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS). wikipedia.org The communication from the brain to the gut is significantly influenced by psychological states, and diazepam's central anxiolytic effect is a key part of its role in managing gut symptoms linked to anxiety. my-personaltrainer.itkarger.com

Octatropine Methylbromide is a quaternary ammonium (B1175870) antimuscarinic agent that acts as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors on smooth muscle cells. drugbank.comwikipedia.orgmedchemexpress.com Its action is primarily peripheral, reducing the motility and spasm of the gastrointestinal smooth muscle. my-personaltrainer.itnih.gov This compound directly addresses the peripheral manifestations of disordered gut-brain communication, such as visceral muscle spasms. By inhibiting the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system which stimulates gut motility and secretions, octatropine methylbromide directly modulates the "gut" end of the axis. drugbank.com

The combination of a centrally acting anxiolytic and a peripherally acting antispasmodic is intended to simultaneously address both the psychological triggers and the resulting physiological symptoms of spastic-dolorous conditions of the gastrointestinal tract. my-personaltrainer.ittuttofarma.it

Research on Visceral Hypersensitivity Models and Mechanisms

Visceral hypersensitivity, a hallmark of IBS, is characterized by an increased perception of pain in response to normal or mildly noxious stimuli within the internal organs. mdpi.comnih.gov Research has explored the utility of this compound's components in animal models of this condition.

In studies using animal models of colonic inflammation, intrathecally administered diazepam has been shown to suppress visceral pain and hyperalgesia. nih.gov One such model induced visceral pain by intracolonic instillation of formalin in rats. nih.govresearchgate.net In these experiments, diazepam attenuated visceral pain-related behaviors and the associated referred hyperalgesia in a dose-dependent manner, suggesting a role in modulating pain signaling at the spinal cord level. nih.govresearchgate.net

| Study Focus | Animal Model | Key Findings | Reference |

| Visceral Pain & Hyperalgesia | Rat model with intracolonic formalin-induced colitis | Intrathecal diazepam dose-dependently attenuated visceral pain behaviors and reduced referred hyperalgesia. | nih.gov |

| Antidepressant/Anxiolytic Effects | Rat model of chronic stress-induced visceral hypersensitivity | Diazepam was used as a reference drug and was shown to alleviate visceral hypersensitivity. | mdpi.com |

| Clinical Trial Summary: Octatropine Methylbromide + Diazepam in IBS | |

| Study Design | Randomized, double-blind, multicentre, placebo-controlled trial. |

| Patient Population | 186 patients aged 18-65 years with IBS (Rome II criteria). |

| Primary Efficacy Endpoint | Satisfactory relief of abdominal pain and discomfort. |

| Overall Result | Showed significant improvements from baseline, but not statistically significant compared to placebo. |

| Subgroup Analysis Result (Moderate-to-Severe Pain) | Showed a tendency towards a statistically significant benefit (p=0.059) for the treatment group over placebo. |

| Reference | nih.goveuropeanreview.orgeuropeanreview.org |

Modulation of Neurotransmitter Systems in Gut-Brain Interactions

The components of this compound, particularly diazepam, interact with key neurotransmitter systems involved in gut-brain signaling.

The interaction between diazepam and the serotonergic system is complex and not fully elucidated. Some research suggests that benzodiazepines may exert anxiolytic effects by inhibiting the serotonergic system. researchgate.net This may be beneficial in states of anxiety where the system is overactivated.

Conversely, other studies indicate that diazepam can potentiate or activate serotonin (B10506) (5-HT) receptors. nih.gov For example, in mouse studies, diazepam potentiated head twitches induced by intracerebral 5-HT injection, an effect blocked by a 5-HT antagonist. nih.gov This suggests that some of diazepam's pharmacological actions may derive from enhancing serotonergic transmission. The anxiolytic effects of diazepam have also been shown to vary with hormonal fluctuations in female rats, highlighting a complex interplay between sex hormones and the GABA-benzodiazepine and serotonergic systems. nih.gov

The Corticotropin-Releasing Hormone (CRH) is a critical mediator of the body's stress response via the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov CRH signaling pathways are also known to play a vital role in the pathophysiology of IBS and the induction of visceral hypersensitivity. mdpi.com

Research into diazepam's effect on the HPA axis has yielded seemingly contradictory results depending on the experimental conditions.

HPA Axis Activation: Some studies have shown that acute systemic administration of diazepam can increase HPA axis activity. This effect is thought to be mediated by the inhibition of the enzyme phosphodiesterase 4 (PDE4), leading to increased cyclic AMP levels in the hypothalamus. This, in turn, stimulates the release of ACTH and corticosterone (B1669441). nih.govresearchgate.net

HPA Axis Inhibition: In contrast, other research demonstrates that diazepam's primary mechanism—enhancing GABAergic neurotransmission—results in an increased inhibition of CRH-releasing neurons in the hypothalamus. nih.gov This leads to a suppression of the HPA axis and a decrease in plasma ACTH and corticosterone levels. This inhibitory effect appears to be dependent on an intact noradrenergic system. nih.gov

| Diazepam's Influence on the HPA Axis: Contrasting Research Findings | |

| Mechanism 1: Activation | Inhibition of phosphodiesterase 4 (PDE4) -> Increased hypothalamic cyclic AMP -> Increased ACTH & Corticosterone secretion. |

| Mechanism 2: Inhibition | Enhanced GABAergic transmission -> Increased inhibition of hypothalamic CRH neurons -> Decreased ACTH & Corticosterone secretion. |

| References | nih.govresearchgate.netnih.gov |

Role of Gut Microbiota in Gut-Brain Axis Influence within Research Contexts

The gut microbiota is now recognized as a key regulator of the gut-brain axis, capable of influencing mood, behavior, and stress responses. nih.govresearchgate.net Recent research has highlighted that medications, including the components of this compound, can impact this microbial community.

Long-term use of diazepam has been associated with significant and lasting disruptions to the gut microflora, with some studies suggesting the impact may be more substantial than that of some antibiotics. gilmorehealth.commedrxiv.org These alterations in the gut microbiome can persist for years after the cessation of the drug. gilmorehealth.commedrxiv.org Given the established links between gut dysbiosis and mood disorders like anxiety and depression, this finding is of considerable importance. nih.gov The disruption of the gut microbiome by a drug intended to treat anxiety could theoretically influence the very symptoms it aims to manage. gilmorehealth.com

The mechanism of this interaction is an active area of research. The gut microbiota can influence the brain's GABA system—the primary target of diazepam—through pathways including the vagus nerve. psychologytoday.com Furthermore, studies have shown that probiotic therapies, which aim to restore microbial balance, can reduce cortisol levels and improve psychological symptoms to a degree comparable to diazepam, underscoring the integral role of the microbiota in regulating stress and anxiety pathways. nih.gov

Preclinical Research Methodologies and Models Relevant to Valpinax Studies

In Vitro Research Methodologies for Component Characterization

In vitro studies are crucial for characterizing the interactions of the active components of Valpinax with specific biological targets at the cellular and molecular levels.

Receptor Binding Assays and Functional Studies

Receptor binding assays are utilized to determine the affinity of the components for their target receptors. Diazepam, a benzodiazepine (B76468), exerts its effects primarily by enhancing the inhibitory effect of gamma-aminobutyric acid (GABA) in the central nervous system sdrugs.comtoxno.com.au. This action is mediated through binding to the benzodiazepine site on the GABA-A receptor complex. Functional studies, such as electrophysiological recordings or calcium imaging, can assess the potentiation of GABAergic currents or the modulation of neuronal excitability following diazepam binding. The action of benzodiazepines is associated with increased GABA affinity for the GABA-A receptor, leading to the opening of the chloride channel and subsequent hyperpolarization of the cell membrane, which inhibits further excitation toxno.com.au.

Octatropine methylbromide is an anticholinergic agent. Anticholinergic drugs specifically target the neurotransmitter acetylcholine (B1216132) by inhibiting its effects on muscarinic receptors located in the smooth muscles of the gastrointestinal tract researchgate.net. Receptor binding assays can quantify the affinity of octatropine methylbromide for different muscarinic receptor subtypes (e.g., M1, M2, M3). Functional studies, such as measuring the inhibition of acetylcholine-induced contractions in isolated smooth muscle preparations (e.g., using an organ bath), can demonstrate the antagonistic activity of octatropine methylbromide at these receptors researchgate.net. The muscarinic acetylcholine receptor mediates various cellular responses through G proteins, including the inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels drugbank.com.

Cellular Pathway Analysis

Cellular pathway analysis investigates the downstream signaling cascades activated or modulated by the binding of the components to their respective receptors. For diazepam, this involves examining pathways related to GABAergic signaling, which influences neuronal inhibition. Studies might involve analyzing changes in intracellular ion concentrations (like chloride), membrane potential, and the activity of kinases or other signaling molecules downstream of GABA-A receptor activation.

For octatropine methylbromide, cellular pathway analysis focuses on the signaling cascades mediated by muscarinic receptors. These receptors are G protein-coupled receptors, and their activation typically leads to changes in the activity of enzymes like phospholipase C, modulation of adenylate cyclase, and alterations in intracellular calcium levels. drugbank.com Analyzing these pathways helps to understand how octatropine methylbromide's antagonism of muscarinic receptors affects smooth muscle contraction and other cholinergic responses at the cellular level. In silico methods, such as those utilizing topological descriptors and machine learning, have been explored to characterize the structure-functionality relationships of molecules targeting G protein-coupled receptors like muscarinic receptors patsnap.com.

Animal Models in Functional Gastrointestinal Research

Animal models are indispensable for studying the complex in vivo effects of pharmaceutical agents on gastrointestinal function and associated behavioral aspects. Rodent models, particularly rats and mice, are commonly used in functional gastrointestinal research.

Stress-Induced Visceral Hypersensitivity Models

Stress is known to play a significant role in the pathophysiology of functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS), often leading to visceral hypersensitivity. nih.govmedtrib.cn Stress-induced visceral hypersensitivity models in rodents aim to mimic this aspect of the human condition. A commonly used model is chronic water avoidance stress (WAS), where rodents are subjected to repeated periods of stress by being placed on a platform surrounded by water researchgate.netnih.govfrontiersin.org. This chronic stress leads to the development of visceral hypersensitivity, which can be assessed by measuring the visceromotor response (VMR) to colorectal distension (CRD) nih.gov. The VMR is an abdominal muscle contraction reflex elicited by distension of the colon or rectum. An exaggerated VMR in stressed animals indicates visceral hypersensitivity nih.gov. These models can be used to evaluate the effects of agents like the components of this compound on reducing stress-induced increases in visceral sensitivity.

Models of Altered Gastrointestinal Motility

Alterations in gastrointestinal motility are a hallmark of many functional bowel disorders. Animal models are used to study the effects of drugs on gut transit time and smooth muscle activity. In vitro preparations of isolated intestinal segments (e.g., ileum, colon) can be used in organ baths to measure spontaneous or induced contractions and assess the effects of anticholinergic agents like octatropine methylbromide on smooth muscle motility researchgate.net. In vivo models can involve measuring the transit time of a non-absorbable marker through the gastrointestinal tract or using manometry to record contractile activity in different parts of the gut. Given that octatropine methylbromide is an antispasmodic, these models are relevant for evaluating its ability to reduce excessive gastrointestinal contractions.

Rodent Models for Anxiety-Like Behavior

Anxiety is frequently comorbid with functional gastrointestinal disorders. nih.govmedtrib.cnresearchgate.net Rodent models are used to assess the anxiolytic properties of compounds like diazepam. Common tests include the elevated plus maze (EPM) and the open field test (OFT) nih.gov. In the EPM, the rodent's exploration of open arms versus enclosed arms is measured; increased time in open arms is indicative of decreased anxiety-like behavior. The OFT assesses exploratory behavior and anxiety in a novel open arena, with parameters such as time spent in the center of the arena being indicators of anxiety levels nih.gov. These models are valuable for evaluating the contribution of the diazepam component of this compound to the management of the anxiety component often associated with functional gastrointestinal symptoms.

Advanced Techniques in Preclinical Investigations

Advanced preclinical techniques play a crucial role in elucidating the complex interactions within the gut-brain axis, which is pertinent to understanding conditions like IBS. Methodologies such as electrophysiological recordings and neuroimaging in animal models provide insights into neural activity and structural or functional changes that may be influenced by pharmacological agents.

Electrophysiological Recordings in Gut-Brain Circuitry

Electrophysiological recordings are fundamental tools in preclinical research for assessing neuronal activity. In the context of the gut-brain axis, these techniques can be applied at various levels, from recording the activity of single neurons or populations of neurons in relevant brain regions (such as the anterior cingulate cortex, insular cortex, hippocampus, amygdala, and prefrontal cortex, which are involved in visceral pain and anxiety modulation) to assessing the electrical activity of the enteric nervous system within the gut wall itself.

Techniques such as patch-clamp recording allow for the detailed study of ion channel function and synaptic transmission in isolated neurons. Multi-electrode arrays can simultaneously record the activity of many neurons in a specific brain area or within gut tissue, providing insights into network dynamics. In vivo electrophysiological recordings, including local field potentials (LFPs) and single-unit spiking, can monitor neural activity in awake or anesthetized animal models during various manipulations, such as visceral distension or exposure to stress, which mimic symptoms of gut-brain disorders.

Given that Diazepam, a component of this compound, is a benzodiazepine that enhances the effect of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter, electrophysiological studies could investigate its impact on GABAergic signaling in gut-related brain regions or on neuronal excitability within the enteric nervous system. Octatropine Methylbromide, an anticholinergic agent, could be studied for its effects on acetylcholine-mediated neurotransmission in the gut. While specific preclinical electrophysiological data for the this compound combination were not found, these methodologies are highly relevant for understanding the neurobiological effects of its components on the gut-brain axis.

Neuroimaging Approaches in Animal Studies

Neuroimaging techniques in preclinical animal studies provide non-invasive or minimally invasive ways to visualize and measure brain structure, function, and neurochemistry. Functional magnetic resonance imaging (fMRI), for instance, can assess brain activity by detecting changes in blood flow. This can reveal which brain regions are activated in animal models in response to gut stimuli or pharmacological interventions. Studies using fMRI in the context of gut-brain disorders have shown altered activity in brain regions like the anterior cingulate cortex in response to visceral distension.

Other neuroimaging techniques, such as positron emission tomography (PET) or single-photon emission computed tomography (SPECT), can be used to study neurotransmitter receptor binding, metabolic activity, or inflammation in the brain and potentially in the gut. These techniques could be applied to investigate how components of this compound influence neurochemical pathways or metabolic changes in brain regions involved in processing visceral sensation and emotion. Diffusion tensor imaging (DTI) can provide information about white matter tracts, offering insights into the structural connectivity within the gut-brain network.

While specific preclinical neuroimaging studies on the this compound combination were not identified in the search results, these techniques offer valuable avenues for exploring the effects of its components on brain function and connectivity in animal models relevant to gut-brain interactions.

Translational Research Frameworks from Preclinical Findings

Translational research frameworks are essential for bridging the gap between preclinical discoveries and clinical applications. In the context of gut-brain disorders and compounds like this compound, this involves a multi-step process aimed at moving findings from in vitro studies and animal models to human clinical trials and ultimately to improved patient care.

The process typically begins with fundamental research utilizing techniques like those described above (electrophysiology, neuroimaging) to identify potential therapeutic targets and understand the mechanisms of action of compounds or interventions in preclinical models. Findings from these studies, such as observed changes in neuronal activity patterns, altered connectivity in brain circuits, or modulation of specific neurotransmitter systems, inform the rational design of early-phase clinical trials.

Translational frameworks also involve identifying biomarkers in preclinical studies that can be measured in humans to assess target engagement, predict efficacy, or monitor treatment response. For example, if preclinical electrophysiological studies identified a specific neural oscillation pattern modulated by a compound, researchers might look for a similar pattern in human electroencephalography (EEG) or magnetoencephalography (MEG) studies. Similarly, fMRI findings in animals might guide the design of fMRI studies in patients to see if similar brain activation patterns are observed.

Chemical and Structural Research Relevant to Valpinax

Synthetic Pathways and Methodologies for Octatropine Methyl Bromide

Octatropine methyl bromide, also known as anisotropine methylbromide, is a tropane (B1204802) derivative. iiab.memidas-pharma.com Its synthesis typically involves a two-step process. The primary method includes the esterification of tropine (B42219), a bicyclic amino alcohol, with di-n-propyl acetyl chloride in anhydrous pyridine. This step forms di-n-propyl acetyl tropine hydrochloride. Following this, the free base of the ester intermediate is subjected to quaternization with methyl bromide. This reaction is often carried out in a solvent like acetone (B3395972) at ambient temperature, leading to the formation of the quaternary ammonium (B1175870) salt, Octatropine Methyl Bromide, which can then be purified by filtration and recrystallization from acetone. Methyl bromide itself can be prepared by the reaction of methanol (B129727) with hydrobromic acid using sulfuric acid as a catalyst. researchgate.net

Synthetic Pathways and Methodologies for Diazepam

Diazepam, a 1,4-benzodiazepine (B1214927) derivative, can be synthesized through several routes. nih.govfda.gov One approach involves the reaction of 2-amino-5-chlorobenzophenone (B30270) with glycine (B1666218) ethyl ester hydrochloride. nih.govresearchgate.netjocpr.com This reaction, often conducted in pyridine, leads to the formation of the benzodiazepine (B76468) core structure, 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one. nih.govresearchgate.netjocpr.com Subsequent methylation of the nitrogen at the 1-position, for instance, using dimethyl sulfate (B86663) in sodium methoxide (B1231860) and methanol, yields diazepam. nih.gov Another route described by Sternbach and colleagues utilizes the same amino-benzophenone starting material, followed by cyclo-condensation with glycine ethyl ester to form the benzodiazepine core, and then alkylation. nih.gov An earlier synthesis involved the acidic hydrolysis of chlordiazepoxide N-oxide, followed by alkylation and reduction. nih.gov More recent research has explored continuous flow synthesis methods for diazepam, starting from 5-chloro-2-(methylamino)benzophenone. frontiersin.org These continuous flow processes can involve N-acylation followed by sequential substitution and cyclization reactions, achieving high purity after recrystallization. frontiersin.org

Design and Investigation of Analogues and Derivatives

The investigation of analogues and derivatives of both Octatropine Methyl Bromide and Diazepam is crucial for understanding the relationship between chemical structure and biological activity and for the potential development of new compounds.

Octatropine Methyl Bromide is a synthetic anticholinergic agent derived from tropine. medkoo.com Its structure is related to other muscarinic antagonists. iiab.menucleos.comiiab.me

Diazepam is a member of the benzodiazepine class, and numerous analogues have been developed and studied. nih.govguidetoimmunopharmacology.org These include metabolites like nordiazepam, temazepam, and oxazepam, which are also marketed as drugs. nih.gov Other derivatives and related compounds have been synthesized to explore variations in the benzodiazepine structure and their impact on activity. nih.govacs.org For instance, studies have investigated diazepam derivatives as allosteric modulators of GABAA receptors. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a molecule's structure affect its biological activity. For benzodiazepines like diazepam, SAR studies have aimed to define the structural requirements for activity at GABAA receptors and to differentiate between various effects such as anxiolytic and sedative properties. nih.govnih.gov Pharmacophore models of the GABAA receptor have been proposed to guide the design of analogues with specific activities. nih.gov SAR analysis of diazepam derivatives has been conducted using computational methods to define structural requirements for improving the response of GABAA/α1β2γ2 receptors to these compounds. nih.gov

For Octatropine Methyl Bromide, as a muscarinic antagonist, SAR would involve studying how alterations to the tropane core or the ester side chain affect its binding affinity and selectivity for different muscarinic receptor subtypes (M1-M3). medkoo.comdrugbank.com

Computational chemistry plays a significant role in modern drug discovery and design, complementing experimental studies. frontiersin.orgresearchgate.netnih.govscielo.org.mxmdpi.com Approaches such as molecular docking, molecular dynamics simulations, and QSAR analysis are used to understand ligand-target interactions, predict biological activity, and optimize chemical structures. nih.govresearchgate.netnih.gov

In the context of Valpinax's components, computational methods have been applied to study diazepam and its derivatives. Molecular docking and dynamic simulations have been used to investigate the binding mechanisms of benzodiazepines at GABAA receptors. nih.gov QSAR analysis has also been employed to build predictive models for the activity of diazepam derivatives. nih.gov Computational approaches can help in screening virtual compound libraries, designing new molecules with desired properties, and predicting pharmacokinetic and toxicity profiles early in the development process. researchgate.netscielo.org.mxresearchgate.netmdpi.com While the direct application of computational chemistry specifically to Octatropine Methyl Bromide research wasn't extensively detailed in the search results, these methods are broadly applicable to the study of ligand-receptor interactions and the design of anticholinergic agents.

Polymorphism and Formulation Research in Chemical Development

Polymorphism, the ability of a substance to exist in multiple crystalline forms, can impact the physical properties, stability, and dissolution rate of a drug substance. Formulation research focuses on developing stable and effective drug products.

For diazepam, its physical and chemical properties, including particle size, are considered critical variables affecting dissolution, particularly in the development of formulations like oral disintegrating tablets. ijpsm.com Diazepam is described as a colorless to light yellow crystalline compound that is insoluble in water. fda.govnih.gov Formulation development studies for diazepam have involved evaluating the impact of excipients like binders and disintegrants on tablet properties. ijpsm.comnih.gov Techniques such as FTIR spectroscopy are used to assess the compatibility of diazepam with excipients. ijpsm.com Dissolution testing is a key part of formulation research to ensure the drug is released appropriately from the dosage form. ijpsm.com

While specific details on polymorphism research for Octatropine Methyl Bromide were not prominently found, investigating different solid forms is a standard part of chemical development for pharmaceutical compounds to identify forms with optimal properties for manufacturing and performance. Formulation research for Octatropine Methyl Bromide, particularly in combination products, would focus on ensuring the stability and bioavailability of both active ingredients.

Methodological Considerations in Valpinax Academic Research Design

Principles of Multicentre, Randomized, Placebo-Controlled Study Designs

Multicentre, randomized, placebo-controlled trials (RCTs) are considered a gold standard in clinical research for evaluating the efficacy and safety of interventions. ahajournals.orgwikipedia.org This design involves recruiting participants from multiple research sites, which can enhance the generalizability of the findings and accelerate recruitment. bmj.com Randomization is a critical element, allocating participants to either an active treatment group (receiving Valpinax) or a control group (receiving a placebo) by chance. wikipedia.orgzanteris.comnih.gov This random assignment helps to balance known and unknown confounding factors between groups, minimizing selection bias and allocation bias. wikipedia.orgzanteris.comnih.gov

The use of a placebo control group is essential to differentiate the true effect of this compound from the placebo effect, which is a response to an intervention that is not due to its specific pharmacological action. signanthealth.comnih.gov Placebos are inert substances designed to be indistinguishable from the active treatment in appearance, taste, and administration route, facilitating blinding. nih.gov Blinding, ideally double-blind where neither the participants nor the researchers/staff know who is receiving the active treatment or placebo, further reduces bias in outcome assessment and participant reporting. ahajournals.orgbmj.comzanteris.comnih.gov A study on the combination of octatropine methyl bromide and diazepam (this compound) in patients with irritable bowel syndrome (IBS) utilized a randomized, double-blind, multicentre design, comparing the active combination against a placebo. europeanreview.orgeuropeanreview.orgnih.govresearchgate.net

Application of Diagnostic Criteria in Research Cohort Selection (e.g., Rome Criteria)

Precise selection of the research cohort is paramount to ensure that the study population is representative of the condition being investigated and to reduce heterogeneity that could confound results. Eligibility criteria define the characteristics that participants must share to be included in the study. nih.govpsu.edu These criteria often include demographic factors, medical history, concomitant conditions, and the severity or specific presentation of the disease. nih.gov

The application of standardized diagnostic criteria is crucial for accurate cohort selection. For example, in research involving this compound for conditions affecting the gastrointestinal tract, diagnostic criteria such as the Rome criteria for functional gastrointestinal disorders, including Irritable Bowel Syndrome (IBS), are frequently employed. europeanreview.orgeuropeanreview.orgnih.govresearchgate.net The Rome criteria provide symptom-based definitions for these disorders, allowing for the identification of a more homogeneous patient population for clinical trials. europeanreview.orgeuropeanreview.orgnih.govresearchgate.net Using such established criteria helps ensure that the enrolled participants truly have the condition being studied, thereby increasing the internal validity of the research. europeanreview.orgeuropeanreview.orgnih.gov Defining very narrow eligibility criteria can lead to a more homogeneous cohort, potentially reducing variability in outcomes, but might limit the generalizability of the findings. psu.edu Conversely, broader criteria can enhance external validity but may require larger sample sizes to account for increased variability. psu.edu

Strategies for Mitigating and Analyzing Placebo Response in Research

The placebo response is a complex phenomenon influenced by various biopsychosocial factors, including patient expectations, conditioning, and the interaction with study staff. signanthealth.comcognivia.com In clinical trials, a significant placebo response can make it challenging to demonstrate the true efficacy of an active treatment. cognivia.comnih.gov Therefore, strategies to mitigate and analyze the placebo response are important in the design and conduct of this compound research.

Mitigation strategies can include standardizing the interactions between study staff and participants to minimize cues that might heighten expectations. zanteris.comcognivia.comnih.gov Training programs for both subjects and staff can aim to reduce response biases and improve the accuracy of symptom reporting. cognivia.comnih.govpremier-research.com Some trial designs have incorporated a placebo run-in period, where all participants receive a placebo before randomization, with the aim of excluding high placebo responders from the active treatment phase. cognivia.compremier-research.com However, the effectiveness of placebo run-in periods in significantly reducing the placebo response or increasing study power has been questioned. premier-research.com Alternative approaches, such as sequential parallel comparison designs, have also been explored. premier-research.com

Analyzing the placebo response involves comparing outcomes in the placebo group to baseline measurements and to the active treatment group. signanthealth.com Statistical methods are used to determine the magnitude of the placebo effect and the difference between the active treatment and placebo. cognivia.com Understanding the factors that contribute to individual placebo responsiveness can also inform analysis and potentially lead to more personalized approaches in future research. cognivia.com

Methodologies for Assessment of Research Endpoints (e.g., Symptom Scoring Systems)

Research endpoints are specific outcomes or events measured to determine the effect of an intervention. psu.edujohner-institute.comendpointadjudication.com They must be clearly defined in the study protocol and correspond to the study objectives. psu.edujohner-institute.com Endpoints can be primary (the main outcome of interest) or secondary (additional outcomes that provide further information). psu.edujohner-institute.com The choice of endpoints is critical and depends on the condition being studied and the expected effects of this compound.

For conditions like IBS, where subjective symptoms are prominent, symptom scoring systems are commonly used as research endpoints. europeanreview.orgeuropeanreview.orgnih.govresearchgate.net These systems involve participants rating the severity or frequency of their symptoms (e.g., abdominal pain, bloating, bowel movements) using standardized scales, such as visual analog scales or Likert scales. europeanreview.orgeuropeanreview.org Patient-reported outcomes (PROs) are increasingly important endpoints, capturing the patient's perspective on their symptoms, functioning, and quality of life through questionnaires or diaries. europeanreview.orgeuropeanreview.orgendpointadjudication.com The this compound IBS trial, for instance, used a weekly question about satisfactory relief of abdominal pain and discomfort as a primary efficacy endpoint, alongside other endpoints like abdominal swelling and symptom severity assessed via a semiquantitative scale and daily diaries. europeanreview.orgeuropeanreview.orgnih.govresearchgate.net

Objective endpoints, such as physiological measurements or biomarkers, may also be used depending on the known or hypothesized effects of this compound. Methodologies for assessing endpoints must be scientifically valid and applied consistently across all study sites in multicentre trials to ensure data reliability. johner-institute.comendpointadjudication.com Adjudication committees may be used to provide unbiased evaluation of certain endpoints. endpointadjudication.com

Ethical Review and Governance in Human Research Protocols

All research involving human participants, including studies on this compound, must adhere to strict ethical principles and undergo rigorous ethical review and governance. nih.govutoronto.cawho.int The primary purpose of ethical review is to protect the rights, safety, and welfare of study participants. nih.govutoronto.cawho.intcessda.eu

Research protocols are reviewed by an independent ethics committee or Institutional Review Board (IRB) before the study can commence. nih.govutoronto.cawho.intethics.gc.ca These committees assess whether the potential risks to participants are minimized and are reasonable in relation to the anticipated benefits. nih.gov Key ethical considerations include informed consent, confidentiality, and the principles of beneficence, justice, and autonomy. nih.govwho.int Participants must be fully informed about the study's purpose, procedures, potential risks and benefits, and their right to withdraw at any time before voluntarily providing informed consent. bmj.comnih.gov Confidentiality and privacy of participant data must be maintained throughout the study. nih.govcessda.eu

Future Research Directions and Theoretical Perspectives for Valpinax

Elucidation of Unexplored Molecular Targets and Pathways

While the primary molecular targets of Octatropine methyl bromide (muscarinic receptors) and Diazepam (GABA receptors) are established, the full spectrum of their interactions within complex physiological systems, particularly in conditions like IBS, warrants further investigation. IBS is understood to involve a complex interplay of factors including altered gut motility, visceral hypersensitivity, brain-gut axis dysfunction, and potentially low-grade inflammation or immune activation. nih.govresearchgate.net Future research could utilize advanced molecular techniques to identify if Valpinax, or its individual components, modulate other signaling pathways or interact with additional molecular targets beyond their primary ones that are relevant to the pathophysiology of such complex disorders. For example, exploring effects on serotonin (B10506) pathways, which are implicated in IBS, could reveal additional mechanisms of action. nih.gov Furthermore, investigating potential influences on ion channels or other neurotransmitter systems in the enteric nervous system could provide a more comprehensive understanding of the compound's effects on gut function.

Exploration of Drug Repositioning Potentials for this compound Components

The concept of drug repositioning, identifying new therapeutic uses for existing drugs, presents a significant avenue for future research involving the components of this compound. nih.gov Both Octatropine methyl bromide and Diazepam have established safety profiles and pharmacokinetic data from their original applications. Future studies could explore their potential efficacy in conditions other than IBS where their known pharmacological activities might be beneficial. For instance, the anticholinergic properties of Octatropine methyl bromide could be relevant in other conditions characterized by smooth muscle spasm or excessive secretions. Similarly, the anxiolytic and muscle relaxant effects of Diazepam might find new applications in various neurological or musculoskeletal disorders. Research into drug repositioning often involves in silico screening, followed by in vitro and in vivo studies to validate potential new indications. nih.gov For example, Valproic Acid, another established drug, is being explored for repositioning in areas like cancer and autoimmune diseases due to newly discovered immunomodulatory effects. nih.gov This highlights the potential for existing compounds like those in this compound to have effects beyond their initially characterized uses.

Integration of Omics Technologies in Pharmacological Research

The application of omics technologies, including genomics, proteomics, and metabolomics, holds significant promise for advancing the understanding of this compound's effects and identifying factors influencing treatment response. healthjade.net Future research could leverage these technologies to gain a systems-level view of how this compound interacts with biological pathways. Genomic studies could investigate genetic polymorphisms that might predict individual responses to Octatropine methyl bromide or Diazepam, potentially identifying patient subgroups most likely to benefit from treatment. nih.gov Proteomic analysis could reveal changes in protein expression profiles in target tissues or blood following administration, shedding light on downstream effects of the drug. Metabolomics could identify metabolic biomarkers associated with treatment response or non-response. healthjade.net Integrating data from multiple omics platforms could provide a holistic understanding of the drug's impact and help elucidate the complex biological changes associated with therapeutic outcomes in conditions like IBS.

Development of Novel Research Models for Complex Disorders

Given that this compound has been studied in the context of a complex disorder like IBS, the development and utilization of more sophisticated and representative research models are crucial for future investigations. Traditional animal models for IBS, while useful, may not fully capture the multifaceted nature of the human condition, which involves interactions between the gut, brain, and microbiome. researchgate.netfrontiersin.org Future research could focus on developing novel in vitro systems, such as organ-on-a-chip models mimicking gut-brain interactions, or more refined in vivo models that better replicate specific endophenotypes of complex disorders relevant to this compound's actions. researchgate.net These models could provide more accurate platforms for studying the drug's mechanisms, evaluating efficacy, and testing new hypotheses related to its therapeutic potential.

Investigation of Pharmacogenetic Influences on Response Variability

Variability in patient response is a common challenge in treating complex disorders. Investigating the pharmacogenetic influences on how individuals respond to this compound or its components is a critical area for future research. Genetic variations can affect drug absorption, distribution, metabolism, excretion, and target interaction, leading to differences in efficacy and tolerability. For example, genetic polymorphisms in genes encoding drug-metabolizing enzymes or drug transporters could influence the pharmacokinetics of Diazepam or Octatropine methyl bromide. Similarly, variations in genes related to muscarinic receptors, GABA receptors, or pathways involved in brain-gut signaling could affect the pharmacodynamic response. nih.gov Future pharmacogenetic studies could identify specific genetic markers that correlate with treatment outcomes, paving the way for personalized medicine approaches where treatment with this compound could be tailored based on a patient's genetic profile.

Q & A

Q. How should researchers prioritize follow-up experiments when preliminary data on this compound’s efficacy are inconclusive?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.